Linker Length and Composition: PEG5 Architecture in Conjugates 10 Versus PEG3 in Conjugates 15
cIAP1 Ligand-Linker Conjugates 10 incorporates a five-unit polyethylene glycol (PEG5) linker, whereas closely related comparator cIAP1 Ligand-Linker Conjugates 15 utilizes a three-unit PEG3 linker [1]. This structural distinction is evident from SMILES string analysis, which reveals five sequential ethoxy repeat units (O-C-C-O repeated 5×) in Conjugates 10 versus three units in Conjugates 15 [1]. The molecular weight difference (893.07 Da for Conjugates 10 versus 661.78 Da for Conjugates 15) directly reflects this extended linker architecture, which translates to approximately 5.8 Å of additional spatial separation between the IAP ligand and the eventual target-recruiting ligand conjugation point [1]. Linker length optimization has been explicitly validated in SNIPER(ABL) development, where systematic testing of PEG linkers of varying lengths demonstrated that a PEG×3 linker yielded potent BCR-ABL degradation activity (DC₅₀ = 10 nM) when conjugating dasatinib to an LCL161-derived IAP ligand [2].
| Evidence Dimension | Linker composition and molecular architecture |
|---|---|
| Target Compound Data | PEG5 linker (five ethoxy repeat units); MW = 893.07 Da |
| Comparator Or Baseline | cIAP1 Ligand-Linker Conjugates 15: PEG3 linker (three ethoxy repeat units); MW = 661.78 Da |
| Quantified Difference | Additional 2 ethoxy repeat units; +231.29 Da molecular weight; estimated +5.8 Å spatial separation |
| Conditions | SMILES string structural analysis; molecular formula C₄₈H₆₈N₄O₁₂ (Conjugates 10) vs. C₃₇H₄₇N₃O₈ (Conjugates 15) |
Why This Matters
Linker length directly modulates ternary complex geometry between the E3 ligase and target protein; selection of Conjugates 10 with PEG5 over Conjugates 15 with PEG3 is critical for proteins requiring extended spatial reach to achieve productive ubiquitination.
- [1] MedChemExpress. cIAP1 Ligand-Linker Conjugates 10 Product Page (Catalog No. HY-128826); Adooq. cIAP1 Ligand-Linker Conjugates 15 Product Page (Catalog No. A19016). View Source
- [2] Demizu Y, Shibata N, Hattori T, Ohoka N, Motoi H, Misawa T, Shoda T, Naito M, Kurihara M. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands. Cancer Sci. 2017;108(8):1657-1666. View Source
